2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
CAS No.: 54596-21-3
Cat. No.: VC21066997
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54596-21-3 |
---|---|
Molecular Formula | C11H14BrNO2 |
Molecular Weight | 272.14 g/mol |
IUPAC Name | 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
Standard InChI | InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) |
Standard InChI Key | GYSDELHGKNCJME-UHFFFAOYSA-N |
SMILES | CC(C)(CO)NC(=O)C1=CC=CC=C1Br |
Canonical SMILES | CC(C)(CO)NC(=O)C1=CC=CC=C1Br |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is identified by the CAS registry number 54596-21-3 . This unique identifier allows for precise tracking and referencing of the compound in scientific literature and chemical databases. The compound belongs to the class of brominated benzamides, which are characterized by the presence of a bromine substituent on a benzamide core structure.
Structural Formula and Representation
The molecular structure of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide consists of a 2-bromobenzamide moiety connected to a 1-hydroxy-2-methylpropan-2-yl group through an amide bond. The compound can be represented by various notational systems commonly used in chemical literature:
Table 1. Chemical Identifiers of 2-Bromo-N-(1-Hydroxy-2-Methylpropan-2-yl)Benzamide
Identifier Type | Value |
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IUPAC Name | 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
CAS Registry Number | 54596-21-3 |
Molecular Formula | C11H14BrNO2 |
Molecular Weight | 272.14 g/mol |
InChI | InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) |
InChI Key | GYSDELHGKNCJME-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CO)NC(=O)C1=CC=CC=C1Br |
The SMILES notation (CC(C)(CO)NC(=O)C1=CC=CC=C1Br) indicates the presence of two methyl groups attached to a carbon that also connects to a hydroxymethyl group (CO) and an amide nitrogen, which links to a 2-bromobenzene ring through a carbonyl group.
Physical and Chemical Properties
Physical Characteristics
While specific physical data for 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is limited in the available literature, general characteristics can be inferred based on its structural components. As a brominated benzamide with moderate molecular weight, the compound likely exists as a crystalline solid at room temperature. The presence of both hydrophilic (amide, hydroxyl) and hydrophobic (aromatic, methyl) groups suggests moderate solubility in polar aprotic solvents.
Chemical Reactivity Profile
The chemical reactivity of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is largely determined by its functional groups:
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The bromine atom at the ortho position of the benzene ring serves as a site for nucleophilic aromatic substitution reactions.
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The amide bond (NC=O) can undergo hydrolysis under acidic or basic conditions.
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The hydroxyl group (-OH) can participate in oxidation reactions or serve as a nucleophile in substitution reactions.
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The tertiary carbon bearing two methyl groups creates steric hindrance around the amide nitrogen, potentially affecting reaction rates at this site.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves a strategic bromination of the precursor compound N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 19312-05-1) . This approach represents a regioselective halogenation that targets the ortho position of the benzamide structure.
Table 2. Key Precursors for the Synthesis of 2-Bromo-N-(1-Hydroxy-2-Methylpropan-2-yl)Benzamide
Compound Name | CAS Number | Role in Synthesis |
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N-(1-hydroxy-2-methylpropan-2-yl)benzamide | 19312-05-1 | Direct precursor for bromination |
2-amino-2-methyl-1-propanol | 124-68-5 | Reactant for amide formation with benzoyl chloride |
2-bromobenzoyl chloride | 609-12-1 | Alternative reactant for direct amide formation |
Reaction Conditions
The selective bromination of N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically requires careful control of reaction conditions to ensure ortho-selectivity. Common brominating agents include molecular bromine (Br2), N-bromosuccinimide (NBS), or copper-catalyzed systems. The reaction is generally conducted in aprotic solvents such as dichloromethane, chloroform, or acetonitrile at moderate temperatures to optimize yield and selectivity.
Chemical Reactions and Transformations
Substitution Reactions
Reaction Type | Reagents | Major Products |
---|---|---|
Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2-substituted-N-(1-hydroxy-2-methylpropan-2-yl)benzamide derivatives |
Oxidation | KMnO4, CrO3, DMP | 2-bromo-N-(1-oxo-2-methylpropan-2-yl)benzamide |
Reduction | H2/Pd, LiAlH4, NaBH4 | N-(1-hydroxy-2-methylpropan-2-yl)benzamide (debrominated) |
Cross-coupling | Pd catalysts, organometallic reagents | 2-aryl/alkyl-N-(1-hydroxy-2-methylpropan-2-yl)benzamide derivatives |
Applications in Scientific Research
Chemical Building Block
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide serves as a valuable synthetic intermediate in organic chemistry. The presence of the bromine atom at the ortho position provides a reactive site for further functionalization through various transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.), enabling the construction of more complex molecular architectures.
Industrial Applications
In industrial settings, brominated benzamides like 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can serve as intermediates in the production of specialty chemicals, pharmaceuticals, and agrochemicals. The compound's reactivity profile makes it suitable for the synthesis of structurally diverse products with potential applications across multiple sectors.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide exist, differing in the substitution pattern on the benzene ring or modifications to the 1-hydroxy-2-methylpropan-2-yl moiety.
Table 4. Structural Comparison of 2-Bromo-N-(1-Hydroxy-2-Methylpropan-2-yl)Benzamide with Related Compounds
Compound | CAS Number | Structural Differences | Molecular Weight (g/mol) |
---|---|---|---|
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | 54596-21-3 | Reference compound | 272.14 |
N-(1-Hydroxy-2-methylpropan-2-yl)benzamide | 19312-05-1 | Lacks bromine at ortho position | 193.24 |
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide | 56658-05-0 | Additional methoxy group at 5-position | 302.16 |
(1-Hydroxy-2-methylpropan-2-yl) formate | N/A | Formate ester instead of benzamide | 118.13 |
Structure-Reactivity Relationships
The presence of the bromine atom at the ortho position significantly influences the reactivity of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide compared to its non-brominated analog. The bromine substituent:
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Activates the benzene ring toward nucleophilic aromatic substitution
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Provides a site for transition metal-catalyzed cross-coupling reactions
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Introduces electronic effects that can alter the properties of the amide bond
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Creates steric hindrance that may influence the conformation of the molecule
The non-brominated analog, N-(1-hydroxy-2-methylpropan-2-yl)benzamide, lacks these distinctive reactive features, making it less versatile as a synthetic intermediate but potentially more stable under certain conditions .
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the aromatic protons (typically 7.0-8.0 ppm), the hydroxyl proton (variable, often 4.0-5.0 ppm), and the methyl groups (approximately 1.0-1.5 ppm).
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Infrared (IR) Spectroscopy: Key absorption bands would include the N-H stretch (approximately 3300-3400 cm-1), C=O stretch (approximately 1630-1650 cm-1), and C-Br stretch (approximately 1000-1100 cm-1).
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Mass Spectrometry (MS): The molecular ion peak would appear at m/z 272 and 274 (due to the isotopic distribution of bromine), with characteristic fragmentation patterns involving the loss of the bromine atom or cleavage of the amide bond.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be employed for the separation, identification, and quantification of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in complex mixtures or reaction products.
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